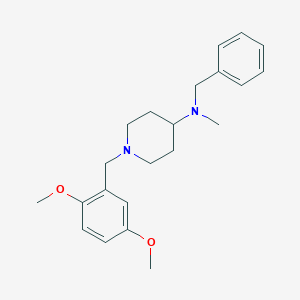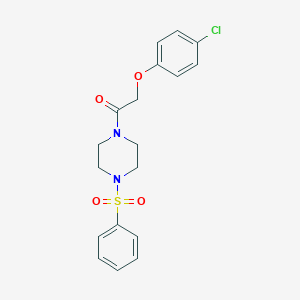![molecular formula C22H28ClN3 B247677 1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247677.png)
1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-phenylpiperazine, commonly known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool. CPP is a piperazine derivative that was first synthesized in 1988 by researchers at Pfizer, who were investigating the structure-activity relationship of various piperazine derivatives. Since then, CPP has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of CPP involves the competitive binding of the compound to the NMDA receptor, specifically to the glycine-binding site on the NR1 subunit of the receptor. By blocking the glycine-binding site, CPP prevents the activation of the receptor by endogenous glycine, leading to a decrease in NMDA receptor-mediated neurotransmission. This, in turn, can modulate the activity of other neurotransmitter systems, leading to various behavioral and physiological effects.
Biochemical and Physiological Effects
CPP has been shown to induce a wide range of biochemical and physiological effects in animal models and human subjects. These effects include changes in locomotor activity, anxiety-like behavior, learning and memory processes, and pain perception. CPP has also been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and acetylcholine, among others.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CPP in scientific research is its selectivity for the NMDA receptor. By selectively blocking the NMDA receptor, CPP can modulate the activity of other neurotransmitter systems without affecting other receptors or ion channels. This allows researchers to study the specific role of the NMDA receptor in various physiological and behavioral processes. However, one of the limitations of using CPP is its relatively short half-life and rapid metabolism, which can make it difficult to maintain stable blood levels of the compound over an extended period.
Direcciones Futuras
There are several potential future directions for the use of CPP in scientific research. One area of interest is the role of the NMDA receptor in various neuropsychiatric disorders, such as schizophrenia, depression, and anxiety disorders. By modulating the activity of the NMDA receptor, CPP may have therapeutic potential in these conditions. Another area of interest is the development of more selective and potent NMDA receptor antagonists based on the structure of CPP. These compounds may have improved pharmacokinetic and pharmacodynamic properties and may be useful in the treatment of various neurological and psychiatric disorders.
Conclusion
In conclusion, 1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-phenylpiperazine is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool. CPP is a selective antagonist of the NMDA receptor, which plays a critical role in synaptic plasticity and learning and memory processes. CPP has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. Despite its limitations, CPP remains a valuable tool for studying the function of the NMDA receptor and its role in various physiological and behavioral processes.
Métodos De Síntesis
The synthesis of CPP involves the reaction of 1-(2-chlorobenzyl)piperazine with phenylpiperazine in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of CPP as a white crystalline powder. The synthesis of CPP has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
CPP has been widely used as a pharmacological tool in scientific research to study the function of various neurotransmitter receptors in the brain. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a critical role in synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, CPP can modulate the activity of other neurotransmitter systems, such as dopamine and serotonin, and induce various behavioral and physiological effects.
Propiedades
Nombre del producto |
1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-phenylpiperazine |
|---|---|
Fórmula molecular |
C22H28ClN3 |
Peso molecular |
369.9 g/mol |
Nombre IUPAC |
1-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine |
InChI |
InChI=1S/C22H28ClN3/c23-22-9-5-4-6-19(22)18-24-12-10-21(11-13-24)26-16-14-25(15-17-26)20-7-2-1-3-8-20/h1-9,21H,10-18H2 |
Clave InChI |
NPMMDFRBFIAALJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=CC=C4Cl |
SMILES canónico |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247604.png)
![1-[1-(4-Ethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247610.png)
![1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247612.png)
![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247613.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247617.png)

![1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247624.png)
![1-Benzoyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247628.png)
![1-[(4-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247631.png)
![1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247633.png)